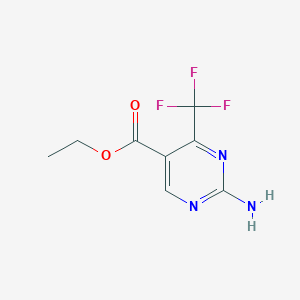

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

The exact mass of the compound Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUACXMUEZBQRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371876 | |

| Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-09-5 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149771-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the predominant synthesis pathway for ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of various pharmaceutical and agrochemical agents. The trifluoromethyl group often enhances the biological activity of molecules, making this pyrimidine derivative a compound of significant interest.

Core Synthesis Pathway: Cyclocondensation

The most prevalent and efficient method for synthesizing ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is through a cyclocondensation reaction. This process involves two primary steps: the activation of a trifluoromethylated β-ketoester and the subsequent ring closure with guanidine.

Step 1: Activation of Ethyl 4,4,4-trifluoro-3-oxobutanoate

The initial step involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with a one-carbon electrophile. This reaction forms a more reactive intermediate, typically an enol ether or an enamine, which is primed for cyclization. Common reagents for this activation include triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Step 2: Cyclocondensation with Guanidine

The activated intermediate from Step 1 is then reacted with a guanidinium salt, such as guanidine hydrochloride or guanidine carbonate, in the presence of a base. The guanidine molecule provides the necessary nitrogen atoms to form the pyrimidine ring. The base, commonly a sodium alkoxide like sodium ethoxide, facilitates the reaction by deprotonating the guanidinium salt and promoting the cyclization cascade.

The overall reaction can be summarized as follows:

Caption: General synthesis pathway for ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis pathway.

Protocol 1: Synthesis via Enol Ether Intermediate

This protocol utilizes triethyl orthoformate and acetic anhydride for the activation step.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

-

A mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux (approximately 120-130 °C) and stirred for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Excess reagents and acetic acid are removed by distillation under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, which is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Guanidine hydrochloride (1.1 eq) is added to the sodium ethoxide solution and stirred for 30 minutes at room temperature to form free guanidine.

-

The crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) from the previous step, dissolved in a minimal amount of anhydrous ethanol, is added dropwise to the guanidine solution.

-

The reaction mixture is heated to reflux and stirred for 6-8 hours.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Table 1: Reactant Molar Ratios and Reaction Conditions

| Step | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Time (h) |

| Activation | Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) | Triethyl Orthoformate (1.2 eq) | Acetic Anhydride (1.5 eq) | None | 120-130 | 4-6 |

| Cyclocondensation | Activated Intermediate (1.0 eq) | Guanidine Hydrochloride (1.1 eq) | Sodium Ethoxide (1.1 eq) | Ethanol | Reflux (~78) | 6-8 |

Table 2: Product Yield and Purity

| Product | Appearance | Typical Yield (%) | Purification Method |

| Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | White to off-white solid | 65-80 | Column Chromatography / Recrystallization |

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Technical Guide: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-09-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the chemical properties and potential applications of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate based on available data. The biological activities and experimental protocols described for related compounds are for illustrative purposes and may not be directly applicable to CAS 149771-09-5.

Introduction

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative that holds significant interest as a versatile building block in medicinal chemistry and agrochemical synthesis.[1] The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable intermediate for the development of novel bioactive agents.[1][2] This guide provides a summary of its known chemical properties, a representative synthesis approach, and an exploration of the potential biological activities based on structurally related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate are summarized in the table below. It is important to note that some of these properties are computationally predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| CAS Number | 149771-09-5 | [3] |

| Molecular Formula | C₈H₈F₃N₃O₂ | [3] |

| Molecular Weight | 235.16 g/mol | [3] |

| IUPAC Name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | [3] |

| Appearance | Solid | - |

| Melting Point | 179-180 °C | - |

| Boiling Point (Predicted) | 248.7 ± 40.0 °C | - |

| Density (Predicted) | 1.416 ± 0.06 g/cm³ | - |

| pKa (Predicted) | -0.22 ± 0.10 | - |

| InChIKey | OUACXMUEZBQRBJ-UHFFFAOYSA-N | [3] |

Synthesis and Spectroscopic Characterization

Representative Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol is adapted from the synthesis of related ethyl 2-amino-pyrimidine-5-carboxylate derivatives and serves as a general guideline.[4][5]

Materials:

-

Appropriate starting materials (e.g., a suitable amidine and a β-ketoester)

-

Solvent (e.g., ethanol, DMF)

-

Catalyst (e.g., a base like sodium ethoxide or an acid)

Procedure:

-

The amidine starting material is dissolved in the chosen solvent.

-

The β-ketoester is added to the solution.

-

The catalyst is added, and the reaction mixture is stirred, potentially with heating, for a specified period.

-

The reaction progress is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent.

Expected Spectroscopic Data

Based on the analysis of structurally related pyrimidine compounds, the following spectroscopic characteristics would be expected for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.[6][7][8]

-

¹H NMR: The proton NMR spectrum would likely show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. Signals corresponding to the amino protons and the pyrimidine ring proton would also be present.

-

¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbons of the ethyl group, the pyrimidine ring, the trifluoromethyl group, and the carboxyl group.

-

FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C-F stretching of the trifluoromethyl group.[9][10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[11][12]

Potential Biological Activity and Applications

While no specific biological activity has been reported for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, the pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs. The introduction of a trifluoromethyl group often enhances the biological activity of such compounds.[8]

Research on structurally similar 5-(trifluoromethyl)pyrimidine derivatives has revealed their potential as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] Some of these compounds have demonstrated significant antitumor activities against various cancer cell lines.[8][13] The general mechanism of action for such inhibitors involves binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.

Given its structural features, Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a valuable starting material for the synthesis of libraries of novel pyrimidine derivatives that could be screened for a variety of biological targets, including but not limited to:

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis of a chemical intermediate like CAS 149771-09-5 and its subsequent evaluation for potential biological activity.

Caption: General workflow for the synthesis and evaluation of a chemical intermediate.

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | C8H8F3N3O2 | CID 2737153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijirset.com [ijirset.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate | C9H11N5O2 | CID 1509622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate IUPAC name and structure

Technical Guide: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.

Compound Identification and Structure

The compound is a substituted pyrimidine derivative featuring an amino group, a trifluoromethyl group, and an ethyl carboxylate group. These functionalities make it a versatile intermediate for further chemical modifications.

-

IUPAC Name: ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate[1]

Chemical Structure:

Source: PubChem CID 2737153

Physicochemical Properties

A summary of the key computed and experimental properties of the compound is provided below.

| Property | Value | Source |

| Molecular Weight | 235.16 g/mol | [1] |

| Appearance | Solid (form) | |

| Purity | Typically ≥95% - 97% | [2][3] |

| Storage | Room temperature | [2] |

| InChIKey | LYEKBQSEKSEXLT-UHFFFAOYSA-N |

Applications in Research and Development

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable starting material in medicinal and agricultural chemistry. The presence of the trifluoromethyl group often enhances metabolic stability and bioactivity in derivative compounds.[4][5]

-

Pharmaceutical Development: It serves as a crucial intermediate in synthesizing a wide range of therapeutic agents. Notably, it is a precursor for molecules targeting neurological disorders and for the development of novel anti-inflammatory and antiviral drugs.[4][5] Derivatives of 5-trifluoromethylpyrimidine have been extensively investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]

-

Agrochemical Chemistry: The compound is used in the formulation of modern agrochemicals, including effective herbicides and fungicides, contributing to crop protection.[5]

Experimental Workflow: Synthesis of a Novel Kinase Inhibitor

The following diagram illustrates a typical workflow in a drug discovery program, starting from Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate to identify a potential lead compound.

Caption: Drug discovery workflow using the title compound as a scaffold.

Representative Experimental Protocol

This section provides a representative protocol for the synthesis of a substituted pyrimidine derivative, adapted from methodologies used for creating EGFR inhibitors.[6]

Objective: To synthesize a novel N-aryl pyrimidine derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

-

Substituted aryl halide (e.g., 4-bromoaniline) (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq)

-

Ligand (e.g., Xantphos) (0.1 eq)

-

Base (e.g., Cs₂CO₃) (2.0 eq)

-

Anhydrous solvent (e.g., Dioxane)

Procedure:

-

To a dry, nitrogen-flushed reaction vessel, add Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, the aryl halide, cesium carbonate, and the ligand.

-

Add anhydrous dioxane to the vessel, followed by the palladium catalyst.

-

Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

In Vitro Biological Activity Data

Derivatives of 5-trifluoromethylpyrimidine have shown significant activity as EGFR inhibitors against various cancer cell lines. The table below summarizes the inhibitory concentrations (IC₅₀) for a series of such compounds against the A549 (lung carcinoma) cell line and the EGFR kinase.

| Compound ID | Structure Modification | A549 Cell Line IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |

| 9a | N-phenylbenzamide side chain | >10 | 0.251 |

| 9k | N-phenylpropynamide side chain | 8.31 | 0.198 |

| 9l | N-phenylcyclopropanecarboxamide | 6.25 | 0.173 |

| 9u | N-phenyl-3-(3-fluorophenyl)acrylamide | 0.35 | 0.091 |

| Gefitinib | (Reference Drug) | 0.41 | 0.086 |

Data adapted from a study on novel EGFR inhibitors.[6]

The data indicates that specific modifications to the core structure, such as in compound 9u , can lead to potent anti-proliferative activity and kinase inhibition, comparable to or exceeding that of the reference drug Gefitinib.[6]

References

- 1. Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | C8H8F3N3O2 | CID 2737153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate |

| CAS Number | 149771-09-5 |

| Molecular Formula | C₈H₈F₃N₃O₂ |

| Molecular Weight | 235.16 g/mol |

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the amino group protons, and the pyrimidine ring proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | s | 1H | Pyrimidine C6-H |

| ~7.0 - 8.0 | br s | 2H | -NH₂ |

| ~4.3 - 4.5 | q | 2H | -OCH₂CH₃ |

| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will significantly influence the chemical shift of the C4 carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~160 | C2 (C-NH₂) |

| ~155 (q) | C4 (C-CF₃) |

| ~150 | C6 |

| ~122 (q) | CF₃ |

| ~110 | C5 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -70 | s | CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| ~3100 | Medium | Aromatic C-H stretching |

| ~2980 | Medium | Aliphatic C-H stretching |

| ~1720 | Strong | C=O stretching (ester) |

| ~1650 | Strong | N-H bending (amino group) |

| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| 1300 - 1100 | Strong | C-F stretching (trifluoromethyl group) |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| ~235 | [M]⁺ (Molecular ion) |

| ~206 | [M - C₂H₅]⁺ |

| ~190 | [M - OCH₂CH₃]⁺ |

| ~162 | [M - COOC₂H₅]⁺ |

Experimental Protocols

Detailed below are generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives like Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Synthesis

A plausible synthetic route for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate involves the condensation of ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate with guanidine.

Caption: Synthetic workflow for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum, typically with proton decoupling.

-

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide, while predictive, offers a solid foundation for the identification and characterization of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate. Researchers and scientists are encouraged to use this information in conjunction with experimentally obtained data for definitive structural confirmation. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data for this and related pyrimidine derivatives.

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and the core synthetic strategy for the preparation of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals.

Core Synthetic Pathway: Cyclocondensation

The most prevalent and efficient method for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a cyclocondensation reaction. This classical approach in pyrimidine chemistry involves the reaction of a 1,3-dicarbonyl compound, or a vinylogous equivalent, with a guanidine source. This reaction provides a direct and high-yielding route to the desired pyrimidine core.

The primary starting materials for this synthesis are:

-

Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate: This trifluoromethylated β-ketoester is the key precursor that provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the trifluoromethyl group at the 4-position and the ethyl carboxylate group at the 5-position.

-

Guanidine Hydrochloride: This salt of guanidine serves as the source for the N1, C2, and N3 atoms of the pyrimidine ring, including the crucial amino group at the 2-position. The free base of guanidine, generated in situ, acts as the nucleophile in the cyclization.

Properties of Key Starting Materials

A clear understanding of the physicochemical properties of the starting materials is crucial for experimental design and safety.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | C₉H₁₁F₃O₄ | 240.18 | Colorless to yellow liquid | ~ 95-100 (at 12 mmHg) |

| Guanidine Hydrochloride | CH₆ClN₃ | 95.53 | White crystalline solid | Decomposes |

Experimental Protocol

The following is a detailed methodology for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate based on established chemical principles.

Reaction:

-

Preparation of Guanidine Free Base: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add guanidine hydrochloride portion-wise with stirring. The reaction mixture is typically stirred at room temperature for a specified period to ensure the complete formation of the guanidine free base and the precipitation of sodium chloride.

-

Cyclocondensation: To the suspension containing the freshly prepared guanidine free base, add a solution of Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate in absolute ethanol dropwise at room temperature.

-

Reaction Execution: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate can be purified by recrystallization from an appropriate solvent system, such as ethanol-water or ethyl acetate-hexane, to afford the final product as a crystalline solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the final product.

Visualizing the Synthesis

Synthetic Pathway:

Caption: Synthetic pathway for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Experimental Workflow:

Caption: A logical workflow for the synthesis and analysis of the target compound.

Conclusion

The synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a well-defined process rooted in the principles of pyrimidine chemistry. The key to a successful synthesis lies in the careful selection and handling of the primary starting materials, Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate and guanidine hydrochloride, and the precise execution of the cyclocondensation reaction. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical intermediate.

An In-Depth Technical Guide to the Reaction Mechanism for the Formation of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly enhances the biological activity of parent compounds, making this pyrimidine derivative a valuable building block in medicinal and agricultural chemistry.

Reaction Mechanism

The formation of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is typically achieved through a three-step process commencing with a Claisen condensation, followed by the formation of a key intermediate, and culminating in a cyclocondensation reaction.

Step 1: Claisen Condensation to form Ethyl 4,4,4-trifluoroacetoacetate

The synthesis begins with the Claisen condensation of ethyl trifluoroacetate and ethyl acetate. This reaction is base-catalyzed, typically using a strong base such as sodium ethoxide. The ethoxide abstracts an alpha-proton from ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of an ethoxide ion yields the β-ketoester, ethyl 4,4,4-trifluoroacetoacetate.

Step 2: Formation of the Ethoxymethylene Intermediate

The ethyl 4,4,4-trifluoroacetoacetate is then reacted with triethyl orthoformate in the presence of a dehydrating agent like acetic anhydride. This step introduces the C5 carbon of the pyrimidine ring and creates a reactive enol ether intermediate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.

Step 3: Cyclocondensation with Guanidine

The final step is the cyclocondensation of the ethoxymethylene intermediate with guanidine. The reaction proceeds through a series of nucleophilic attacks and condensation steps. One of the amino groups of guanidine attacks the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular attack of the other amino group on the ketone carbonyl. Subsequent dehydration leads to the formation of the stable aromatic pyrimidine ring, yielding Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the formation of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Caption: Reaction pathway for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, based on general procedures for analogous pyrimidine syntheses.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethanol | 25-60 | 2-4 | 70-80 |

| 2 | Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate | Acetic anhydride | None | 130-140 | 5-6 | 80-90 |

| 3 | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Guanidine | Sodium ethoxide | Ethanol | Reflux | 4-8 | 60-75 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add absolute ethanol (200 mL).

-

Add a 20% solution of sodium ethoxide in ethanol (1.5 mol) to the reactor at 25 °C.

-

Add ethyl acetate (1.2 mol) to the mixture.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add ethyl trifluoroacetate (1.0 mol) dropwise, maintaining the temperature between 10-20 °C.

-

After the addition is complete, warm the mixture to 60 °C and stir for 2 hours.

-

Cool the reaction to 10-15 °C and slowly add concentrated sulfuric acid (1.7 mol) to neutralize the mixture, keeping the temperature below 30 °C.

-

Stir for an additional 2.5 hours at 30 °C.

-

The resulting mixture is then filtered, and the product is isolated by distillation under reduced pressure.

Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

-

In a flask equipped with a reflux condenser and a stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 mol), triethyl orthoformate (2.0 mol), and acetic anhydride (3.0 mol).

-

Heat the mixture to 130 °C and maintain this temperature for 5 hours.

-

After cooling to room temperature, remove the excess triethyl orthoformate and acetic anhydride by distillation under reduced pressure.

-

The desired product, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is then purified by vacuum distillation.

Step 3: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Prepare a solution of sodium ethoxide by dissolving sodium (1.1 mol) in absolute ethanol (300 mL) in a flask equipped with a reflux condenser and stirrer.

-

Add guanidine hydrochloride (1.0 mol) to the sodium ethoxide solution and stir for 30 minutes.

-

To this mixture, add a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 mol) in ethanol (100 mL).

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is then treated with water, and the crude product is collected by filtration.

-

The product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

This guide provides a foundational understanding of the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate. Researchers are encouraged to consult specific literature and patents for further details and optimization of the described procedures.

Physical and chemical properties of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold often imparts favorable pharmacological properties, including enhanced metabolic stability and binding affinity. This document details available data on its physicochemical characteristics, provides a representative synthetic protocol, and explores its potential biological relevance, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Chemical and Physical Properties

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a solid at room temperature. While comprehensive experimental data for this specific molecule is not widely available, its properties can be estimated based on data from closely related compounds and computational predictions.

Table 1: Physicochemical Properties of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate and Related Compounds

| Property | Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (closely related) |

| Molecular Formula | C₈H₈F₃N₃O₂[1] | C₈H₇F₃N₂O₂ |

| Molecular Weight | 235.16 g/mol [2] | 220.15 g/mol |

| CAS Number | 149771-09-5[1][2] | 304693-64-9 |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 194.365 °C at 760 mmHg (predicted)[3] |

| Density | Data not available | 1.344 g/cm³ (predicted)[3] |

| Solubility | Data not available | Data not available |

Spectroscopic Data:

Experimental spectroscopic data for the title compound is limited in the public domain. However, predicted data for structurally similar compounds can provide valuable insights for characterization.

-

¹³C NMR (Predicted for Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in CDCl₃): δ 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4[3]. The quartet signals are characteristic of the trifluoromethyl group's influence on neighboring carbon atoms.

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of novel trifluoromethylpyrimidine derivatives often follows a structured workflow, beginning with commercially available starting materials and proceeding through several key transformations.

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Representative Experimental Protocol: Synthesis of a Substituted 2-Aminopyrimidine

This protocol describes a common method for the synthesis of 2-aminopyrimidine derivatives, which can be adapted for the target molecule.

Materials:

-

Appropriate β-ketoester (e.g., Ethyl 2-(trifluoroacetyl)acetate)

-

Guanidine carbonate

-

Solvent (e.g., ethanol, DMF)

-

Base (e.g., sodium ethoxide)

Procedure:

-

A solution of the β-ketoester (1 equivalent) in the chosen solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Guanidine carbonate (1.2 equivalents) and a base (e.g., sodium ethoxide, 1.2 equivalents) are added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-aminopyrimidine derivative.

Biological Activity and Signaling Pathways

Derivatives of 2-aminopyrimidine are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group can significantly enhance these activities.

While the specific biological targets of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate have not been extensively characterized, many 2-aminopyrimidine derivatives are known to function as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor

Given its structural similarity to known kinase inhibitors, it is plausible that Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate could target protein kinases. For instance, some pyrimidine derivatives have been identified as inhibitors of BCR-ABL, a tyrosine kinase implicated in chronic myeloid leukemia.

Representative Kinase Inhibitor Screening Workflow

The evaluation of a novel compound like Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate as a potential kinase inhibitor typically follows a standardized workflow.

Caption: A typical workflow for screening and identifying kinase inhibitors.

Conclusion

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate represents a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental dataset for this specific molecule is not yet available, this guide provides a foundational understanding of its properties based on related compounds and outlines standard methodologies for its synthesis and biological evaluation. Further research is warranted to fully elucidate its physicochemical characteristics, optimize its synthesis, and identify its specific biological targets and mechanisms of action. This will be crucial for unlocking its full potential in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a crucial heterocyclic building block in the fields of pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties, significantly enhancing the biological activity and metabolic stability of its derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this important molecule. While the seminal publication detailing its initial synthesis remains elusive in the public domain, this document consolidates available information from related literature, patent filings, and chemical databases to offer a detailed understanding of its synthesis and potential applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and other bioactive compounds.

Introduction

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, with the CAS Number 149771-09-5, is a substituted pyrimidine that has garnered significant interest as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] The pyrimidine ring is a fundamental scaffold in numerous natural and synthetic compounds with diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

This guide will explore the known synthetic routes to this compound, summarize its physicochemical properties, and discuss the biological activities of its derivatives, providing context for its importance in modern drug discovery and agrochemical development.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₈H₈F₃N₃O₂ |

| Molecular Weight | 235.16 g/mol |

| CAS Number | 149771-09-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 178-182 °C |

| Solubility | Soluble in most organic solvents |

| Purity | Typically >95% |

Synthesis and Discovery

While a definitive "discovery" paper outlining the first synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate could not be located through extensive literature and patent searches, its synthesis can be inferred from established methods for the construction of trifluoromethyl-substituted pyrimidines. The most probable synthetic pathway involves a multi-component condensation reaction.

One plausible and widely utilized method for the synthesis of substituted 2-aminopyrimidines is the reaction of a β-ketoester with guanidine or its salts. In the case of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, the key starting materials would be ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate and guanidine.

Below is a detailed, generalized experimental protocol based on common synthetic methodologies for related compounds.

Postulated Experimental Protocol for Synthesis

Reaction Scheme:

Figure 1: Postulated synthetic pathway for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Materials:

-

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

-

Guanidine acetate (CAS: 593-87-3)[3]

-

Sodium ethoxide (NaOEt) or another suitable base

-

Anhydrous ethanol

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add guanidine acetate, followed by the dropwise addition of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with glacial acetic acid.

-

Isolation: Reduce the solvent volume under reduced pressure using a rotary evaporator. Add water to the residue to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological Activity and Applications in Drug Discovery

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a pivotal intermediate in the synthesis of various derivatives with significant biological activities. The core structure is frequently utilized as a scaffold for developing potent inhibitors of various enzymes and receptors implicated in disease. While there is a lack of publicly available data on the biological activity of the core molecule itself, the extensive research on its derivatives underscores its importance.

Derivatives as Anticancer Agents

A significant body of research has focused on the development of anticancer agents derived from this pyrimidine core. These derivatives have been shown to target various pathways involved in cancer progression.

Table 1: Summary of Anticancer Activity of Selected Derivatives

| Derivative Class | Target(s) | Example IC₅₀ Values | Reference |

| 5-Trifluoromethyl-2-aminopyrimidine Derivatives | FLT3, CHK1 | <4 nM (MV4-11 cells) | [4] |

| 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives | Werner (WRN) helicase | 6.61 µM (WRN helicase inhibition) | [2] |

Signaling Pathway Example: Inhibition of FLT3 Signaling

Derivatives of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate have been designed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Inhibition of FLT3 blocks downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells.

Figure 2: Simplified FLT3 signaling pathway and the point of inhibition by pyrimidine derivatives.

Other Potential Applications

The versatile nature of the 2-aminopyrimidine scaffold, combined with the beneficial properties of the trifluoromethyl group, suggests that derivatives of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate could be explored for a variety of other therapeutic areas, including:

-

Antiviral agents: The pyrimidine core is a well-known pharmacophore in antiviral drugs.

-

Agrochemicals: This compound is used in the formulation of pesticides and fungicides.[1]

-

Materials Science: The trifluoromethyl group can impart desirable properties to polymers and other materials.[1]

Conclusion

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cas 593-87-3,Guanidine acetate | lookchem [lookchem.com]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Research Applications of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in numerous biologically active molecules, and the presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive overview of commercial suppliers for this research chemical, along with guidance on its procurement, handling, and potential experimental applications.

Commercial Suppliers

The acquisition of high-quality reagents is paramount for reproducible and reliable research outcomes. Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 149771-09-5) is available from several commercial suppliers. The following table summarizes key information for a selection of these vendors to facilitate comparison. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Purity | Catalog Number |

| Sigma-Aldrich | Information not publicly available | AR001MPO[1] |

| Apollo Scientific | ≥95% | PC3161E |

| Novachemistry | >97% | NVC005320[2] |

| Ambeed | Information not publicly available | AMBH9614F44B |

| Generic Suppliers | min 95% | Not Applicable[3] |

Procurement and Quality Control Workflow

The process of acquiring and utilizing a research chemical involves several critical steps to ensure the integrity of the experimental results. The following workflow outlines a typical procedure for sourcing and validating a compound like Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Caption: Generalized workflow for the procurement and quality control of research chemicals.

Handling and Storage

Storage: Based on supplier information, Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate should be stored at room temperature.[3]

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Detailed experimental protocols will be specific to the research application. However, a generalized procedure for using this compound as a starting material in a synthetic chemistry context is provided below. This is a hypothetical example and should be adapted based on the specific reaction being performed.

General Protocol for a Suzuki Coupling Reaction:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (1 equivalent), a suitable boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

-

Characterization: Characterize the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Potential Research Applications

While specific biological activities are not extensively documented in the initial search results, pyrimidine derivatives are widely explored in various therapeutic areas. The structural motifs present in Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate suggest its potential as a building block for the synthesis of compounds targeting:

-

Kinase inhibitors

-

Antiviral agents

-

Anticancer agents

-

Agrochemicals

The amino group and the ester functionality provide two reactive handles for further chemical modifications, allowing for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs. For instance, the synthesis of various pyrimidine derivatives often involves multi-step procedures where such functionalized pyrimidines serve as key intermediates.[4][5]

References

- 1. 149771-09-5 | MFCD00052070 | Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate [aaronchem.com]

- 2. Novachemistry-product-info [novachemistry.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of ethyl 2‐aminodihydro‐5‐pyrimidinecar‐boxylate derivatives and 3,7‐diethoxycarbonyl‐4,6‐dihydro‐2,4,6,8‐tetraaryl‐1H‐pyrimido[1,2‐a]pyrimidines | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of potent kinase inhibitors, utilizing Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate as a key starting material. The protocols outlined below are based on established synthetic methodologies for pyrimidine-based kinase inhibitors, offering a versatile platform for targeting various kinases implicated in cancer and other diseases.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The unique electronic properties of the pyrimidine ring, coupled with the potential for substitution at multiple positions, allow for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable building block for the synthesis of such inhibitors, incorporating a trifluoromethyl group that can enhance binding affinity and metabolic stability.

This document details a two-step synthetic sequence to generate a core intermediate, Ethyl 2-amino-4-anilino-4-(trifluoromethyl)pyrimidine-5-carboxylate, which can be further elaborated to a variety of kinase inhibitors. Representative protocols for the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors are provided, along with their biological activity data.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial activation of the C4 position of the pyrimidine ring, followed by a nucleophilic aromatic substitution to introduce the desired aniline moiety. The resulting intermediate can then undergo further modifications, such as amide bond formation, to yield the final kinase inhibitors.

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate A)

This protocol describes the chlorination of the 4-hydroxy group of the starting pyrimidine.

Materials:

-

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Dry reaction vessel with a reflux condenser and a gas outlet to a trap

-

Ice water bath

-

Dichloromethane (CH₂Cl₂)

-

Activated carbon

-

Ethanol

Procedure:

-

In a dry reaction vessel, carefully add phosphorus oxychloride to Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

-

Stir the mixture and heat it to 80°C for 1 hour.

-

Increase the temperature to 120°C and reflux for 3 hours. The reaction should be monitored by TLC.

-

After completion, carefully distill off the excess phosphorus oxychloride under reduced pressure.

-

Cool the reaction mixture and slowly add it dropwise to ice water, ensuring the temperature does not exceed 40°C.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and treat with activated carbon for decolorization.

-

Filter the solution and evaporate the dichloromethane under reduced pressure.

-

Add ethanol to the residue and stir for 1 hour.

-

Cool the mixture to below 0°C to induce crystallization.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield Ethyl 2-amino-4-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Protocol 2: Synthesis of Ethyl 2-amino-4-(4-amino-phenylamino)-5-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate B)

This protocol details the nucleophilic aromatic substitution at the C4 position with 4-nitroaniline, followed by reduction of the nitro group.

Materials:

-

Ethyl 2-amino-4-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate A)

-

4-Nitroaniline

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous propanol or other suitable solvent (e.g., DMF)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure for Nucleophilic Substitution:

-

To a solution of Intermediate A in anhydrous propanol, add 4-nitroaniline and triethylamine.

-

Heat the reaction mixture at reflux and monitor the progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(4-nitro-phenylamino) derivative.

Procedure for Nitro Group Reduction:

-

Dissolve the crude 4-(4-nitro-phenylamino) derivative in methanol.

-

Add 10% palladium on carbon to the solution.

-

Stir the mixture under a hydrogen atmosphere at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired Ethyl 2-amino-4-(4-amino-phenylamino)-5-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate B).[1][2]

Protocol 3: Synthesis of a Final Kinase Inhibitor (Example: EGFR Inhibitor)

This protocol describes the final amide coupling step to generate a representative EGFR inhibitor.

Materials:

-

Ethyl 2-amino-4-(4-amino-phenylamino)-5-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate B)

-

(E)-3-(3-Fluorophenyl)acrylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling agent

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of (E)-3-(3-fluorophenyl)acrylic acid in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of Intermediate B in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final EGFR inhibitor.[1][2]

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors synthesized from 5-trifluoromethylpyrimidine precursors, targeting the Epidermal Growth Factor Receptor (EGFR).

| Compound ID | Target Kinase | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |

| 9u | EGFR | 0.35 | 3.24 | 5.12 | 0.091 |

Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][2]

Signaling Pathway

The synthesized inhibitors target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

Caption: Simplified EGFR signaling pathway and point of inhibition.

These protocols and data provide a foundation for researchers to synthesize and evaluate novel kinase inhibitors based on the versatile Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate scaffold. Further optimization of the synthetic routes and diversification of the substituents can lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

References

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate in Agrochemical Synthesis

Introduction

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a key fluorinated building block in the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final product, making this pyrimidine derivative a valuable intermediate for the development of novel herbicides, fungicides, and insecticides. Its versatile reactivity allows for the construction of complex molecular architectures with diverse modes of action.

These application notes provide an overview of the use of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate in the synthesis of agrochemicals, with a focus on its role in the preparation of sulfonylurea herbicides. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to aid researchers and scientists in the field of agrochemical development.

Synthesis of Sulfonylurea Herbicides

One of the most significant applications of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their selective action against a wide range of broadleaf weeds and some grasses. The general synthetic approach involves the reaction of the amino group of the pyrimidine with a sulfonyl isocyanate, followed by further modifications.

General Reaction Scheme

The synthesis of sulfonylurea herbicides from Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate typically proceeds through a two-step process. The first step involves the reaction of the aminopyrimidine with a substituted benzenesulfonyl isocyanate to form a sulfonylurea linkage. The resulting intermediate can then be further functionalized.

Caption: General synthetic pathway for sulfonylurea herbicides.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((N-(2-chlorophenylsulfonyl)carbamoyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol describes the synthesis of a key sulfonylurea intermediate.

Materials:

-

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

2-Chlorobenzenesulfonyl isocyanate

-

Anhydrous acetonitrile

-

Triethylamine

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chlorobenzenesulfonyl isocyanate (1.05 eq) in anhydrous acetonitrile to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the pure compound.

Quantitative Data:

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) |

| Ethyl 2-((N-(2-chlorophenylsulfonyl)carbamoyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | 2-Chlorobenzenesulfonyl isocyanate | 85 | 155-157 |

Further Applications in Agrochemical Synthesis

While the synthesis of sulfonylurea herbicides is a prominent application, Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate also serves as a precursor for other classes of agrochemicals, including fungicides and insecticides. The amino and carboxylate functionalities offer multiple points for chemical modification, enabling the creation of diverse libraries of compounds for biological screening.

Synthesis of Fungicidal Pyrimidine Derivatives

The amino group of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate can be transformed into various functional groups to generate novel fungicides. For instance, acylation or reaction with isocyanates can lead to compounds with potent antifungal activity.

Caption: Synthesis of fungicidal pyrimidine derivatives.

Protocol 2: Synthesis of a Fungicidal Pyrimidine-Urea Derivative

Materials:

-

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

4-Chlorophenyl isocyanate

-

Anhydrous pyridine

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Heating mantle with temperature control

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Dissolve Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous pyridine in a round-bottom flask.

-

Add 4-chlorophenyl isocyanate (1.1 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

Collect the precipitated solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fungicidal derivative.

Quantitative Data:

| Compound | Starting Material | Reagent | Yield (%) |

| Ethyl 2-(3-(4-chlorophenyl)ureido)-4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | 4-Chlorophenyl isocyanate | 92 |

Conclusion

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile and valuable building block in the synthesis of modern agrochemicals. Its utility in the preparation of potent sulfonylurea herbicides and other bioactive compounds highlights the importance of fluorinated intermediates in agrochemical research and development. The protocols and data presented here provide a foundation for further exploration and optimization of synthetic routes to novel crop protection agents.

Application Notes: Derivatization of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Introduction

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of target molecules. The 2-amino group serves as a key handle for a variety of chemical modifications, allowing for the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for the derivatization of this pyrimidine core via N-acylation, N-alkylation, and Suzuki coupling reactions.

Target Audience

These protocols are intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Key Derivatization Strategies

The primary amino group at the C2 position of the pyrimidine ring is a versatile functional group that can readily undergo several types of chemical transformations.

-

N-Acylation: The introduction of an acyl group to the 2-amino position can be achieved using various acylating agents such as acyl chlorides or carboxylic acids with coupling agents. This modification is useful for introducing a wide range of substituents and for probing the structure-activity relationship (SAR) of a compound series.

-

N-Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of linear, branched, or cyclic alkyl groups, which can influence the lipophilicity and steric profile of the molecule.

-